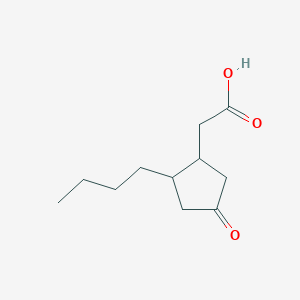

2-(2-Butyl-4-oxocyclopentyl)acetic acid

Description

2-(2-Butyl-4-oxocyclopentyl)acetic acid is a cyclopentane derivative featuring a ketone group at the 4-position of the ring and a butyl substituent at the 2-position. Its lipophilic butyl group and polar ketone/acetic acid functionalities suggest unique solubility and reactivity profiles.

Properties

IUPAC Name |

2-(2-butyl-4-oxocyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWRWCNKEHWSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)CC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Butyl-4-oxocyclopentyl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

2-(2-Butyl-4-oxocyclopentyl)acetic acid features a cyclopentane ring with a butyl group and a keto group, which may contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that 2-(2-Butyl-4-oxocyclopentyl)acetic acid exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies show that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism suggests a potential role in managing inflammatory diseases.

The exact mechanism of action for 2-(2-Butyl-4-oxocyclopentyl)acetic acid remains to be fully elucidated. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(2-Butyl-4-oxocyclopentyl)acetic acid involved testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, the compound was administered to murine models subjected to induced inflammation. The results showed a marked decrease in edema and inflammatory markers in treated animals compared to untreated controls.

| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Treated | 45 | 85 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-(2-Butyl-4-oxocyclopentyl)acetic acid:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anti-inflammatory Potential : Reduces pro-inflammatory cytokine levels.

- Mechanistic Insights : Possible inhibition of COX enzymes and modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Butyl-4-oxocyclopentyl)acetic acid with structurally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Differences :

- Cyclopentyl vs. Aromatic Rings : Unlike aromatic analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), the target compound’s cyclopentyl ring introduces conformational flexibility. The 4-oxo group may influence hydrogen-bonding patterns, as seen in cyclopentyl ketone derivatives .

- Substituent Effects : The butyl group in 2-(2-Butyl-4-oxocyclopentyl)acetic acid enhances lipophilicity compared to smaller analogs like 2-(3-oxocyclopentyl)acetic acid. This could improve membrane permeability in bioactive applications .

Synthesis Approaches :

- The brominated phenylacetic acid () is synthesized via regioselective bromination in acetic acid . A similar method may apply to the target compound, with alkylation steps introducing the butyl group.

Applications :

- Dihydrojasmonic acid, a structurally related compound, is used in plant biology and fragrances due to its natural product lineage . The target compound’s butyl group may tailor it for specialized synthetic pathways or bioactive roles.

- The bromophenyl derivative’s role in synthesizing Combretastatin A-4 highlights the importance of substituent positioning in medicinal chemistry .

Research Findings and Functional Implications

- Hydrogen Bonding and Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers (R2<sup>2</sup>(8) motif) stabilize the crystal lattice . The target compound’s cyclopentyl ring and butyl group may alter such interactions, affecting solubility and crystallization.

- Electronic Effects : Electron-withdrawing substituents (e.g., bromo) widen C–C–C angles in aromatic analogs . In cyclopentyl derivatives, the 4-oxo group’s electronic effects could influence reactivity at the acetic acid moiety.

Preparation Methods

Enantioselective Michael Additions

While asymmetric synthesis routes for 2-(2-butyl-4-oxocyclopentyl)acetic acid remain undocumented, related studies on α-cyanoacetates suggest potential strategies. Silver(I)-catalyzed Michael additions using chiral ligands (e.g., bisphosphines) can induce stereoselectivity in cyclopentanone derivatives. For instance, reacting 2-butylcyclopentanone with ethyl cyanoacetate in the presence of AgN(Tf)₂ and (R)-BINAP may yield enantiomerically enriched intermediates, which are then hydrolyzed to the carboxylic acid.

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclopentanone alkylation | Cyclopentanone, 1-bromobutane | 50–65 | Straightforward steps, commercial availability of reagents | Low stereoselectivity, multiple purification steps |

| One-pot synthesis | Diethyl adipate, sodium metal | 52–60 | Scalable, minimal intermediate isolation | Requires harsh acids, energy-intensive distillation |

| Asymmetric catalysis | Chiral ligands, AgN(Tf)₂ | Not reported | Potential for enantioselective synthesis | High cost of catalysts, unoptimized for target |

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for 2-(2-Butyl-4-oxocyclopentyl)acetic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route starts with cyclopentanone derivatives, where the 4-oxo group is introduced via oxidation or ketone functionalization. Alkylation reactions (e.g., Grignard or Friedel-Crafts) can attach the 2-butyl group. The acetic acid moiety is introduced through nucleophilic substitution or ester hydrolysis. For example, similar compounds like 2-(2-fluorophenyl)-2-oxoacetic acid use ketone intermediates and carboxylation steps . Key intermediates include cyclopentyl ketones and alkylated precursors. Characterization via NMR (for stereochemistry) and mass spectrometry (for molecular weight confirmation) is critical at each step .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-(2-Butyl-4-oxocyclopentyl)acetic acid?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the cyclopentane ring structure. For example, C NMR distinguishes ketone (200-220 ppm) and carboxylic acid (170-185 ppm) groups .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and carboxylic acid O-H bonds (~2500-3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1-13) and analyze degradation products via HPLC or LC-MS. For example, 4-(2-oxopropyl)benzoic acid stability was tested similarly .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing 2-(2-Butyl-4-oxocyclopentyl)acetic acid?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states to identify energy barriers. The ICReDD program integrates reaction path searches and machine learning to predict optimal solvents, catalysts, and temperatures . For example, fluorinated analogs like 2-(2-fluorophenyl)-2-oxoacetic acid have been studied using computational docking to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Dose-Response Curves : Ensure linearity across concentrations to rule out assay saturation.

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).

- Molecular Dynamics (MD) Simulations : Probe binding interactions if discrepancies arise between in vitro and in silico results. For example, chromen-4-one derivatives were re-evaluated using MD to clarify conflicting activity reports .

Q. How do steric effects of the 2-butyl group influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with shorter/longer alkyl chains (e.g., ethyl vs. hexyl) and compare reaction kinetics or binding affinities. For instance, fluorobenzyl analogs showed altered enzyme inhibition with varying substituent sizes .

- X-ray Crystallography : Resolve 3D structures to quantify steric hindrance in enzyme active sites .

Q. What advanced separation techniques improve purity during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.